![molecular formula C23H21N3O4 B5332517 N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE](/img/structure/B5332517.png)
N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE
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Overview
Description
N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperazine ring, and a benzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-furylcarbonyl chloride: This intermediate is synthesized by reacting furan with thionyl chloride under reflux conditions.
Formation of 4-(2-furylcarbonyl)piperazine: The 2-furylcarbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Synthesis of N1-(4-{[4-(2-furylcarbonyl)piperazino]carbonyl}phenyl)benzamide: The final step involves the reaction of 4-(2-furylcarbonyl)piperazine with benzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of N1-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE is unique due to its combination of a furan ring, a piperazine ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential biological activities.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21(17-5-2-1-3-6-17)24-19-10-8-18(9-11-19)22(28)25-12-14-26(15-13-25)23(29)20-7-4-16-30-20/h1-11,16H,12-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQIHPTKXNNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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